molecular formula C15H18N2OS B2779920 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide CAS No. 2034346-10-4

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide

Cat. No.: B2779920
CAS No.: 2034346-10-4
M. Wt: 274.38
InChI Key: JBZIYLJKMBNIHG-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide is a compound that features a thiophene ring and a pyridine ring connected via a methylene bridge to a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide typically involves the following steps:

    Formation of the Pyridine-Thiophene Intermediate: The initial step involves the formation of the pyridine-thiophene intermediate.

    Introduction of the Methylene Bridge:

    Formation of the Pivalamide Group: The final step involves the formation of the pivalamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine), nitro groups, acetic acid as solvent.

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated thiophene derivatives, nitro-substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The thiophene and pyridine rings allow the compound to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dimethyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-15(2,3)14(18)17-10-11-6-7-16-12(9-11)13-5-4-8-19-13/h4-9H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZIYLJKMBNIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=NC=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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